2-(Hex-1-en-1-yl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(Hex-1-en-1-yl)-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a hex-1-en-1-yl group attached to the isoindole-1,3(2H)-dione core. Isoindole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hex-1-en-1-yl)-1H-isoindole-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the reaction of hex-1-en-1-ylamine with phthalic anhydride under reflux conditions. The reaction typically proceeds in the presence of a suitable solvent such as toluene or xylene, and the product is obtained after purification by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Hex-1-en-1-yl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield the corresponding reduced isoindole derivatives.
Substitution: The hex-1-en-1-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced isoindole derivatives.
Scientific Research Applications
2-(Hex-1-en-1-yl)-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(Hex-1-en-1-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclohex-1-en-1-yl)-1H-isoindole-1,3(2H)-dione
- 2-(Cyclopent-1-en-1-yl)-1H-isoindole-1,3(2H)-dione
Uniqueness
2-(Hex-1-en-1-yl)-1H-isoindole-1,3(2H)-dione is unique due to the presence of the hex-1-en-1-yl group, which imparts distinct chemical and biological properties compared to its analogs
Properties
CAS No. |
919083-01-5 |
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Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
2-hex-1-enylisoindole-1,3-dione |
InChI |
InChI=1S/C14H15NO2/c1-2-3-4-7-10-15-13(16)11-8-5-6-9-12(11)14(15)17/h5-10H,2-4H2,1H3 |
InChI Key |
WNBJOCNCZLFRGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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